![molecular formula C19H18BrNO2S2 B3012225 N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide CAS No. 2097872-07-4](/img/structure/B3012225.png)
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of propanamide derivatives typically involves the reaction of an appropriate amine with an acyl chloride or an activated carboxylic acid derivative. For example, the synthesis of "2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide" was achieved and analyzed using NMR, FT-IR, and high-resolution mass spectrometry, along with single-crystal X-ray diffraction . Similarly, other propanamide derivatives were prepared by reacting different amines with naproxen or flurbiprofen, yielding high-purity compounds characterized by various spectroscopic methods .
Molecular Structure Analysis
The molecular structures of these compounds are often complex, with multiple substituents that can influence the overall conformation and crystal packing. For instance, the crystal structure of the coumarin-based propanamide derivative belongs to the monoclinic system and was determined by single-crystal X-ray diffraction . Other studies have reported the synthesis and structural characterization of N-aryl propanamide derivatives, revealing details such as molecular disorder, intramolecular hydrogen bonding, and various types of intermolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of propanamide derivatives can be influenced by the substituents on the aromatic rings and the amide functionality. These compounds can participate in further chemical transformations, such as amide bond formation or substitution reactions at the aromatic ring. The papers provided do not detail specific chemical reactions involving the synthesized compounds, but the presence of functional groups like bromo and methoxy suggests potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of propanamide derivatives are closely related to their molecular structures. The presence of hydrogen bond donors and acceptors, such as amide NH and carbonyl O, can lead to the formation of supramolecular structures, as seen in the case of (S)-2-(2-hydroxynaphthalen-6-yl)-N-((pyridin-4-yl)methyl) propanamide, which forms a helical chain through hydrogen bonding . The spectroscopic data, including NMR, UV, IR, and mass spectra, provide insights into the electronic environment of the atoms, the presence of functional groups, and the molecular weight of the compounds .
Scientific Research Applications
Synthesis and Characterization
- N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, a compound with a similar structure, was synthesized using a reaction between 2,2-diphenylethan-1-amine and naproxen, characterized by various spectral data including 1H, 13C, UV, IR, and mass spectrometry (Manolov, Ivanov, & Bojilov, 2021).
Chemical Properties and Analysis
- The paper on Polyhydroxyl oligothiophenes describes the synthesis of 3,4′- and 3,3′-di(2-hydroxyethyl)-2,2′-bithiophene. These are precursors for polyhydroxyl oligothiophenes, synthesized through palladium-catalyzed cross-coupling and used in the preparation of water-soluble 'self-doping' oligothiophenes (Barbarella & Zambianchi, 1994).
Application in Polymerization and Material Science
- The synthesis and molecular structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, another structurally similar compound, was studied. It demonstrated efficiency as a fluorescent ATRP initiator in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).
- 2-Bromo perylene diimide synthesis involves a transition-metal catalyzed process and Stille coupling with distannyl derivatives of bithiophene. The resulting materials have been used as electron-transport materials in n-channel organic field-effect transistors, demonstrating the potential of such compounds in electronic applications (Zhang et al., 2013).
Biological Activities
- Compounds containing bithiophene structures have shown significant activities in various biological studies. For instance, certain thiophenes isolated from Echinops latifolius exhibited inhibition activities against human cancer cell lines, underscoring the potential medicinal applications of such compounds (Wang et al., 2007).
properties
IUPAC Name |
3-(2-bromophenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2S2/c20-15-4-2-1-3-13(15)5-8-19(23)21-11-16(22)18-7-6-17(25-18)14-9-10-24-12-14/h1-4,6-7,9-10,12,16,22H,5,8,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCWRFWEZIFKJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


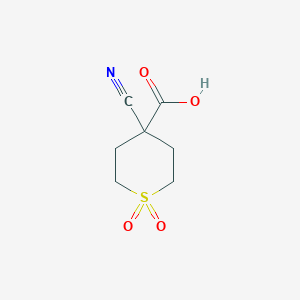
![7-(5-methylfuran-2-yl)-6H-pyrano[3,2-c:5,6-c']dichromene-6,8(7H)-dione](/img/structure/B3012147.png)
![2-[(3-chlorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3012149.png)
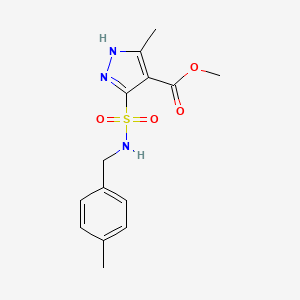

![[1-(4-Aminobutyl)pyrrolidin-2-yl]methanol](/img/structure/B3012155.png)
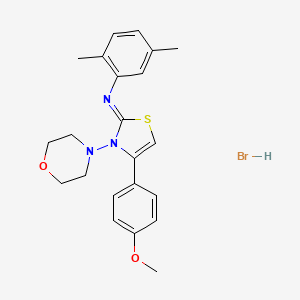
![1-[(2S)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride](/img/structure/B3012157.png)
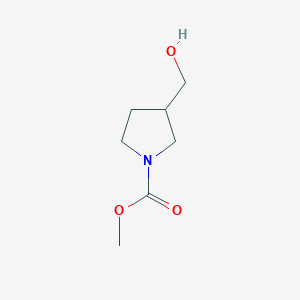


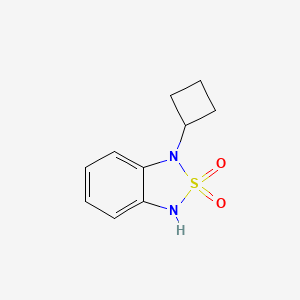
![Methyl 4-[[(1S,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonyl]amino]benzoate](/img/structure/B3012164.png)